molecular formula C12H14N2O5 B3107676 4-Oxo-4-[2-(phenoxyacetyl)hydrazinyl]butanoic acid CAS No. 161954-94-5

4-Oxo-4-[2-(phenoxyacetyl)hydrazinyl]butanoic acid

Cat. No.: B3107676
CAS No.: 161954-94-5
M. Wt: 266.25 g/mol
InChI Key: PCJCPGOIDPCYEG-UHFFFAOYSA-N
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Description

4-Oxo-4-[2-(phenoxyacetyl)hydrazinyl]butanoic acid is a chemical compound with the molecular formula C12H14N2O5 It is known for its unique structure, which includes a phenoxyacetyl group attached to a hydrazinyl moiety, and a butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-4-[2-(phenoxyacetyl)hydrazinyl]butanoic acid typically involves the reaction of phenoxyacetic acid with hydrazine hydrate to form phenoxyacetyl hydrazine. This intermediate is then reacted with succinic anhydride under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-Oxo-4-[2-(phenoxyacetyl)hydrazinyl]butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Oxo-4-[2-(phenoxyacetyl)hydrazinyl]butanoic acid has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Oxo-4-[2-(phenoxyacetyl)hydrazinyl]butanoic acid involves its interaction with specific molecular targets. For example, in oxidation reactions, the compound interacts with oxidizing agents to form reactive intermediates that undergo further transformation . The exact molecular pathways and targets can vary depending on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    4-Oxo-4-arylbutanoic acids: These compounds share a similar butanoic acid backbone but differ in the substituents attached to the aryl group.

    Phenoxyacetic acid derivatives: Compounds with variations in the phenoxyacetyl group.

Uniqueness

4-Oxo-4-[2-(phenoxyacetyl)hydrazinyl]butanoic acid is unique due to its specific combination of a phenoxyacetyl group and a hydrazinyl moiety attached to a butanoic acid backbone. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

4-oxo-4-[2-(2-phenoxyacetyl)hydrazinyl]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O5/c15-10(6-7-12(17)18)13-14-11(16)8-19-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,13,15)(H,14,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCJCPGOIDPCYEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NNC(=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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